![molecular formula C9H16ClNO3 B2437472 Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride CAS No. 2503202-05-7](/img/structure/B2437472.png)
Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride” is a chemical compound with the molecular formula C9H15NO3.ClH . It is a derivative of azaspiro compounds, which are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic system, which consists of a five-membered ring and a larger nonane ring . The presence of oxygen (oxa) and nitrogen (aza) atoms in the rings contributes to the compound’s reactivity .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 221.68 .Applications De Recherche Scientifique
Catalytic Transformations
- Methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, similar to the compound , are produced via catalytic hydrogenation, a process that involves the transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates. This process may involve N-O bond cleavage, forming imines as key intermediates (Sukhorukov et al., 2008).
Synthesis of Spirocyclic Compounds
- The compound is closely related to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are synthesized through a regioselective 1,3-dipolar cycloaddition process (Molchanov & Tran, 2013).
- Synthesis of spirocyclic oxetane-fused benzimidazole, where 2-oxa-7-azaspiro[3.5]nonane is a key intermediate, reveals the utility of the compound in creating complex spirocyclic structures (Gurry, McArdle, & Aldabbagh, 2015).
Reductive Cleavage and Transformations
- Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates undergo reductive cleavage, leading to the formation of bi- or tricyclic lactams or lactones. This highlights the compound's role in complex organic transformations (Molchanov et al., 2016).
Novel Synthetic Pathways
- Mn(III)-based oxidation has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, indicating the compound's potential in novel synthetic pathways (Huynh, Nguyen, & Nishino, 2017).
Model Studies and Oxidations
- As part of model studies for anisatin synthesis, related compounds like 2-oxaspiro[3.5]nonane have been synthesized and subjected to oxidative processes, demonstrating its utility in modeling and synthetic studies (Kato, Kitahara, & Yoshikoshi, 1985).
Photoreaction Studies
- Unique photoreactions of closely related compounds have been observed, leading to the formation of complex β-lactam structures. This illustrates the compound's potential in photochemical studies (Marubayashi et al., 1992).
Antimicrobial Applications
- Compounds structurally similar to methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate have been investigated for their antimicrobial properties, showing potential in creating antibacterial drugs (Odagiri et al., 2013).
Dipeptide Synthons
- The synthesis of compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which have structural similarities, showcases the potential of these compounds as dipeptide synthons in peptide synthesis (Suter et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Orientations Futures
The future directions for “Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride” could involve exploring its potential biological activities given the known activities of azaspiro compounds . Additionally, further studies could focus on optimizing its synthesis and investigating its reactivity and mechanism of action .
Propriétés
IUPAC Name |
methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-5-13-9(6-10-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDFHDPPCZTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2(CCC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

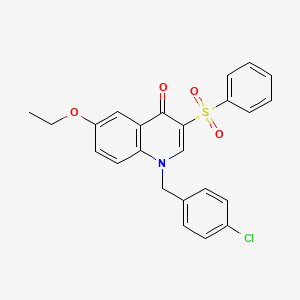
![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)
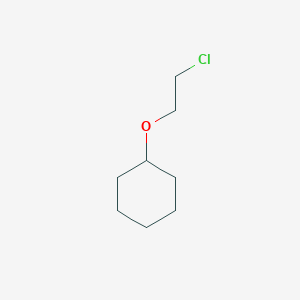
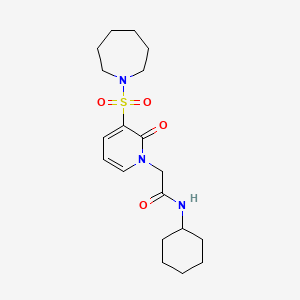
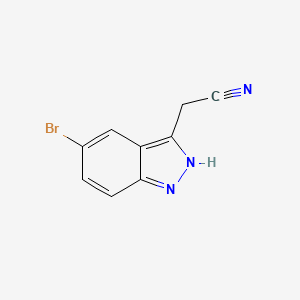
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)
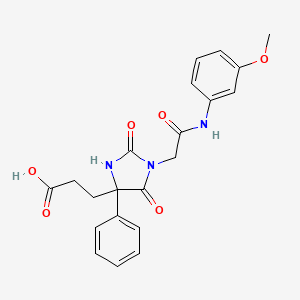
![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)
![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)
![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)
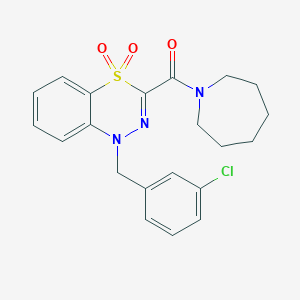
![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2437410.png)

